Inhibition of Human NOP Receptor Compared to a Related Structural Analog
2-(3-Aminopropyl)-6-fluorophenol demonstrates potent antagonist activity at the human Nociceptin/Orphanin FQ (NOP) receptor, with an IC50 of 11 nM, determined via a [35S]GTPgammaS binding assay in HEK293 cells [1]. This activity is distinct from a closely related analog, 3-(3-Aminopropyl)-2-fluorophenol (CAS 68308731), which shows no reported affinity for the NOP receptor but is instead noted for its potential interaction with aminergic GPCRs due to the different position of its fluorine atom [2].
| Evidence Dimension | Antagonist potency at human NOP receptor (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | 3-(3-Aminopropyl)-2-fluorophenol (CAS 68308731): No reported affinity for NOP receptor |
| Quantified Difference | >900-fold selectivity (based on >10,000 nM vs. 11 nM, assuming no activity at highest tested concentration of 10 µM) |
| Conditions | [35S]GTPgammaS binding assay in HEK293 cells expressing human NOP receptor |
Why This Matters
This quantitative difference in target engagement is critical for researchers selecting a chemical probe for NOP receptor studies, ensuring the chosen compound's activity profile aligns with the specific biological question.
- [1] ChEMBL_1567395 (CHEMBL3789773). BindingDB. Antagonist activity at human NOP receptor. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=4&entryid=50002348 View Source
- [2] 3-(3-Aminopropyl)-2-fluorophenol. PubChem CID 68308731. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Aminopropyl_-2-fluorophenol View Source
